molecular formula C9H11NOS B7512834 N-cyclopropyl-3-methylthiophene-2-carboxamide

N-cyclopropyl-3-methylthiophene-2-carboxamide

Cat. No. B7512834
M. Wt: 181.26 g/mol
InChI Key: YUKKSNOVLOTFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-methylthiophene-2-carboxamide (CTMTC) is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects. The synthesis method of CTMTC is relatively simple, and it can be easily obtained in the laboratory.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in the body. N-cyclopropyl-3-methylthiophene-2-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the immune response and inflammation. N-cyclopropyl-3-methylthiophene-2-carboxamide has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are a family of enzymes that play a role in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-cyclopropyl-3-methylthiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the immune response and inflammation. N-cyclopropyl-3-methylthiophene-2-carboxamide has also been found to reduce pain sensitivity in animal models, indicating its potential use as an analgesic agent. Additionally, N-cyclopropyl-3-methylthiophene-2-carboxamide has been found to protect against neuronal cell death in vitro, indicating its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-methylthiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-cyclopropyl-3-methylthiophene-2-carboxamide has also been found to exhibit low toxicity, indicating its potential use in in vitro and in vivo experiments. However, one limitation of N-cyclopropyl-3-methylthiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-cyclopropyl-3-methylthiophene-2-carboxamide. One potential direction is to further investigate its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Another potential direction is to investigate its potential use as an analgesic agent, as it has been found to reduce pain sensitivity in animal models. Additionally, further studies could be conducted to investigate its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal cell death in vitro.

Synthesis Methods

The synthesis of N-cyclopropyl-3-methylthiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of N-cyclopropyl-3-methylthiophene-2-carboxamide is typically around 70-80%, and the purity can be confirmed by NMR spectroscopy.

Scientific Research Applications

N-cyclopropyl-3-methylthiophene-2-carboxamide has been found to exhibit various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-cyclopropyl-3-methylthiophene-2-carboxamide has also been studied for its potential use as an analgesic agent, as it has been found to reduce pain sensitivity in animal models. Additionally, N-cyclopropyl-3-methylthiophene-2-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal cell death in vitro.

properties

IUPAC Name

N-cyclopropyl-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-6-4-5-12-8(6)9(11)10-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKSNOVLOTFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-methylthiophene-2-carboxamide

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